
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride
Beschreibung
¹H NMR (400 MHz, D₂O)
- Aromatic protons : A doublet at δ 7.68–7.72 ppm (2H, J = 8.4 Hz) and δ 7.42–7.46 ppm (2H, J = 8.4 Hz) corresponds to the para-substituted phenyl ring.
- Ethylamine chain : A multiplet at δ 3.12–3.20 ppm (1H, C1–H) and a quartet at δ 2.85–2.92 ppm (2H, C2–H₂) are observed.
- Methylsulfonyl group : A singlet at δ 3.05 ppm (3H, $$-\text{SO}2\text{CH}3$$).
¹³C NMR (100 MHz, D₂O)
IR (ATR, cm⁻¹)
- Strong absorption at 1325 cm⁻¹ and 1154 cm⁻¹ corresponds to asymmetric and symmetric S=O stretching.
- N–H stretching vibrations appear as a broad band at 3000–3300 cm⁻¹.
Tautomeric Properties and Protonation States
The compound exists exclusively as a hydrochloride salt in solid and aqueous phases, with the amine group fully protonated ($$ \text{NH}_3^+ $$). Tautomerism is not observed due to the absence of labile protons or conjugated π-systems. The protonation state enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the crystal lattice via ionic interactions with the chloride anion.
Density functional theory (DFT) calculations on analogous structures suggest that the protonated amine forms a bifurcated hydrogen bond with two chloride ions, with bond lengths of 2.02 Å and 2.15 Å. The methylsulfonyl group’s electron-withdrawing nature further stabilizes the ammonium ion through inductive effects, reducing pKa to ~8.5.
Figure 2: Protonation state and hydrogen-bonding network in the crystal lattice.
Eigenschaften
IUPAC Name |
(1R)-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7(10)8-3-5-9(6-4-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECXGZNWPVNEU-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415257-65-6 | |
Record name | (1R)-1-(4-methanesulfonylphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, a chiral compound with the molecular formula CHClNOS and a molecular weight of 235.73 g/mol, is notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties. It is primarily utilized in synthetic organic chemistry as a chiral building block, undergoing various reactions essential for developing new pharmaceuticals and agrochemicals. The synthesis typically involves multi-step routes that ensure high stereochemical purity, enhancing its utility in drug development.
Interaction with Neurotransmitter Systems
Preliminary studies indicate that this compound interacts with neurotransmitter systems, suggesting potential applications in neurological disorders. The specific mechanisms remain under investigation, but the compound's ability to modulate neurotransmitter activity could be significant for therapeutic interventions.
Antimicrobial Activity
Research has shown that derivatives of compounds containing the methylsulfonyl group exhibit antimicrobial properties. For instance, related compounds demonstrated moderate antibacterial activity against Gram-negative bacteria such as Acinetobacter baumannii and high activity against MRSA strains. These findings suggest that this compound may share similar antimicrobial properties, warranting further exploration .
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for anti-inflammatory effects. In various studies, compounds with similar functional groups showed significant inhibition of inflammatory responses in animal models. For example, specific derivatives were tested for their ability to reduce edema in mice, achieving notable results compared to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The chiral nature of the compound allows for selective binding, leading to various biological effects depending on the target involved. This selectivity is crucial for its potential use in pharmaceuticals aimed at treating conditions related to neurotransmitter imbalances or inflammation.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | CHNOS | Enantiomer with potentially different biological activity |
(R)-1-(4-(Benzylselanyl)phenyl)ethanamine | CHNSe | Features selenium instead of sulfur; different reactivity |
1-[4-(Methylsulfonyl)phenyl]ethanamine | CHNOS | Base form without hydrochloride; different solubility properties |
This table highlights the structural diversity among related compounds and emphasizes how slight changes can influence biological activity.
Study on Antibacterial Activity
A recent study evaluated several derivatives based on the methylsulfonyl group for their antibacterial efficacy. Among them, certain derivatives exhibited up to 97% growth inhibition against MRSA, indicating strong potential for developing new antibiotics based on this scaffold .
Anti-inflammatory Research
In another investigation focused on anti-inflammatory properties, compounds similar to this compound demonstrated significant edema reduction in murine models. The results indicated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediary Role
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. Its ability to act as a chiral building block is crucial for developing new pharmaceuticals that require specific stereochemical configurations. The synthesis typically involves multi-step routes to ensure high stereochemical purity, which is essential for its utility in drug development.
Neurotransmitter Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety. Although the specific mechanisms remain under investigation, its ability to modulate neurotransmitter activity could lead to significant therapeutic interventions.
Antimicrobial Properties
Research indicates that derivatives of compounds containing the methylsulfonyl group exhibit antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against Gram-negative bacteria like Acinetobacter baumannii and high activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains. This suggests that this compound may also possess similar antimicrobial properties, warranting further exploration.
Anti-inflammatory Effects
Compounds with structural similarities to this compound have been evaluated for their anti-inflammatory effects. Studies have demonstrated significant inhibition of inflammatory responses in animal models. For example, certain derivatives were tested for their ability to reduce edema in mice, achieving notable results compared to standard anti-inflammatory drugs like indomethacin.
Study on Antibacterial Activity
A recent study evaluated several derivatives based on the methylsulfonyl group for their antibacterial efficacy. Among them, certain derivatives exhibited up to 97% growth inhibition against MRSA, indicating strong potential for developing new antibiotics based on this scaffold.
Anti-inflammatory Research
In another investigation focused on anti-inflammatory properties, compounds similar to this compound demonstrated significant edema reduction in murine models. The results suggested that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The table below highlights structural differences between the target compound and analogs with modifications to the phenyl ring substituents or stereochemistry:
*Molecular weight calculated from formula C₉H₁₂ClNO₂S.
Key Observations:
- Enantiomer-Specific Activity : The (R)- and (S)-enantiomers of methylsulfonyl derivatives (e.g., entries 1 and 2) may exhibit divergent pharmacological profiles due to chiral recognition in biological systems .
- Substituent Effects :
- Electron-Withdrawing Groups : The methylsulfonyl group (-SO₂CH₃) enhances polarity and hydrogen-bonding capacity compared to methylthio (-S-CH₃) or trifluoromethoxy (-O-CF₃) groups .
- Halogenated Analogs : Chloro substituents (e.g., entry 4) increase molecular weight and may improve receptor affinity but reduce solubility .
Physicochemical Properties
Limited data on solubility and stability are available, but trends can be inferred:
- Polarity : Methylsulfonyl and trifluoromethoxy derivatives are more polar than isopropyl or methylthio analogs, likely reducing membrane permeability .
- Metabolic Stability : Trifluoromethoxy and methylsulfonyl groups resist oxidative metabolism compared to methylthio groups, which are prone to sulfoxidation .
Vorbereitungsmethoden
Chemical Resolution from Racemic Mixture
A common approach involves the resolution of racemic 1-(4-(methylsulfonyl)phenyl)ethanamine using chiral acids or bases to separate enantiomers. This method is well-documented for related compounds such as (R)-1-(4-methylphenyl)ethanamine.
- Process Summary : Racemic amine is reacted with an optically active acid (e.g., tartaric acid derivatives or 2-(2-naphthyl)glycolic acid) to form diastereomeric salts. These salts have different solubilities, allowing selective crystallization of the desired (R)-enantiomer salt.
- Advantages : Straightforward, uses commercially available reagents.
- Disadvantages : Requires multiple recrystallizations to achieve >99% optical purity, reducing overall yield and increasing cost.
Asymmetric Synthesis via Reductive Amination
This method involves the asymmetric reductive amination of 4-(methylsulfonyl)acetophenone or related ketones using chiral catalysts or chiral amine auxiliaries.
- Example : Use of chiral amines such as (R)- or (S)-α-methylbenzylamine to form imines with the ketone, followed by catalytic hydrogenation to yield the chiral amine.
- Catalysts : Palladium on carbon (Pd/C) or other noble metal catalysts are commonly employed.
- Limitations : Use of expensive catalysts and sensitive chiral auxiliaries; sometimes limited scalability due to catalyst cost and sensitivity.
Deacylation of Chiral Acylated Intermediates
A patented method for (R)-1-(4-methylphenyl)ethanamine synthesis involves deacylation of chiral acylated intermediates in the presence of alkali metal hydroxides in C4–C10 monohydric alcohol solvents.
- Reaction Conditions : Compound 3 (an acylated intermediate where R = acetyl, propionyl, or butyryl) undergoes deacylation in solvents such as n-butanol or isobutanol with alkali metal hydroxide (e.g., NaOH or KOH).
- Advantages : Low cost, simple steps, safe operation, fewer by-products, easy purification, and high yield.
- Industrial Relevance : This method is suitable for scale-up due to its operational simplicity and product purity.
Detailed Preparation Method Example (Adapted from Related Compound Synthesis)
Step | Description | Reagents & Conditions | Outcome |
---|---|---|---|
1 | Formation of Chiral Imine Intermediate | 4-(Methylsulfonyl)acetophenone + (R)-α-methylbenzylamine, reflux in toluene with p-toluenesulfonic acid, azeotropic removal of water (Dean-Stark) | Chiral imine intermediate (ethylidene derivative) |
2 | Catalytic Reduction | Hydrogenation over Pd/C catalyst in ethyl acetate under H2 atmosphere | Chiral amine intermediate |
3 | Deacylation (if acylated intermediate used) | Treatment with alkali metal hydroxide in C4–C10 monohydric alcohol (e.g., n-butanol), room temperature to reflux | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine free base |
4 | Salt Formation | Reaction with hydrochloric acid in suitable solvent | (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride salt |
Research Findings and Data Analysis
- Yield and Purity : The deacylation method yields high purity (>98%) of the (R)-amine with overall yields exceeding 80%, suitable for industrial production.
- Optical Purity : Resolution methods typically achieve optical purities above 87% initially, but multiple recrystallizations are required to reach >99%.
- Catalyst Efficiency : Palladium catalysts provide high enantioselectivity but increase production costs and require careful handling.
- Solvent Effects : Use of C4–C10 monohydric alcohols in deacylation improves solubility and reaction kinetics, facilitating purification.
Comparative Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Disadvantages | Industrial Feasibility |
---|---|---|---|---|
Chemical Resolution | Racemic amine + chiral acid | Simple, accessible reagents | Multiple recrystallizations needed | Moderate |
Asymmetric Reductive Amination | Ketone + chiral amine + Pd catalyst | High enantioselectivity | Expensive catalysts, sensitive | Limited by catalyst cost |
Deacylation of Acylated Intermediates | Acylated amine + alkali hydroxide + C4-C10 alcohol | Low cost, simple, safe, high yield | Requires acylated intermediate | Highly suitable for scale-up |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via asymmetric reduction of a prochiral ketone precursor (e.g., 4-(methylsulfonyl)acetophenone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. Enantiomeric purity can be ensured via chiral HPLC (e.g., using a Chiralpak® AD-H column) or polarimetry. Recrystallization in solvents such as ethanol/water mixtures may enhance purity. Reference standards (e.g., USP guidelines) should validate the (R)-configuration .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : and NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for ) and ethanamine backbone.
- Chiral HPLC : To verify enantiomeric excess (>98%) using a cellulose-based column (e.g., Chiralcel® OD-H) with a hexane/isopropanol mobile phase.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHClNOS, exact mass 235.04 g/mol).
- Melting Point : Consistency with literature values (e.g., 210–215°C). Purity ≥99% is achievable via TLC or titration .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and photolysis. For short-term use, room temperature under nitrogen is acceptable. Avoid aqueous solutions unless buffered (pH 4–6), as the compound may hydrolyze under alkaline conditions .
Advanced Research Questions
Q. How do structural modifications at the phenyl ring (e.g., methylsulfonyl vs. methylthio) affect the compound's physicochemical properties and biological activity?
- Methodological Answer : The methylsulfonyl group enhances polarity (logP reduction by ~1.5 units compared to methylthio) and hydrogen-bonding capacity, impacting solubility and receptor binding. In vitro assays (e.g., enzyme inhibition) show that methylsulfonyl derivatives exhibit higher affinity for sulfonylurea receptors compared to methylthio analogs. Computational modeling (e.g., molecular docking) can rationalize these differences .
Q. What challenges arise in scaling up the synthesis of this compound while maintaining enantiomeric excess, and how can they be mitigated?
- Methodological Answer : Key challenges include catalyst efficiency loss and racemization during workup. Mitigation strategies:
- Use immobilized chiral catalysts (e.g., silica-supported CBS reagents) for recyclability.
- Optimize reaction temperature (<0°C) and solvent (tetrahydrofuran/water) to minimize racemization.
- Implement continuous flow reactors for precise control of reaction parameters .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., cell lines, buffer pH). Standardize protocols using validated reference compounds (e.g., USP standards) and perform dose-response curves (IC/EC) in triplicate. Meta-analysis of published data with subgrouping by assay type (e.g., binding vs. functional assays) can clarify inconsistencies .
Q. What are the best practices for designing in vitro assays to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Target Identification : Screen against GPCR or ion channel libraries due to structural similarity to known ligands (e.g., tetramisole derivatives) .
- Cell-Based Assays : Use HEK-293 cells transfected with target receptors and calcium flux or cAMP reporters.
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to predict in vivo clearance .
Data Contradiction Analysis
Q. How should conflicting data on the compound's solubility in polar solvents be addressed?
- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. water) may arise from polymorphic forms or impurities. Characterize batches via X-ray diffraction (XRD) to identify crystalline forms. Use equilibrium solubility measurements (shake-flask method) under controlled pH and temperature. Cross-validate with computational solubility predictors (e.g., COSMO-RS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.